
Ethyl(R)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethyl ester group, a sulfonamide group, and a phenylacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate typically involves the following steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Formation of the Phenylacetate Intermediate: The next step involves the esterification of phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl phenylacetate.
Coupling Reaction: The final step involves the coupling of the sulfonamide intermediate with the ethyl phenylacetate under basic conditions to form Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate.
Industrial Production Methods
Industrial production of Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of the sulfonamide and phenylacetate intermediates.
Optimization of Reaction Conditions: Optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification and Isolation: Purification of the final product using techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups.
Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed
Oxidation: Oxidation of the phenyl group can lead to the formation of phenolic compounds.
Reduction: Reduction of the sulfonamide group can lead to the formation of primary or secondary amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The phenylacetate moiety can interact with cellular membranes and receptors, affecting cellular signaling pathways.
類似化合物との比較
Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate can be compared with other similar compounds, such as:
Ethyl®-2-((4-chlorophenyl)sulfonamido)-2-phenylacetate: Similar structure but with a chlorine substituent instead of a methyl group.
Ethyl®-2-((4-methoxyphenyl)sulfonamido)-2-phenylacetate: Similar structure but with a methoxy substituent instead of a methyl group.
Ethyl®-2-((4-nitrophenyl)sulfonamido)-2-phenylacetate: Similar structure but with a nitro substituent instead of a methyl group.
The uniqueness of Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate lies in its specific substituents, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C17H19NO4S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate |
InChI |
InChI=1S/C17H19NO4S/c1-3-22-17(19)16(14-7-5-4-6-8-14)18-23(20,21)15-11-9-13(2)10-12-15/h4-12,16,18H,3H2,1-2H3/t16-/m1/s1 |
InChIキー |
VJXHDZRODBOXNZ-MRXNPFEDSA-N |
異性体SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
正規SMILES |
CCOC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


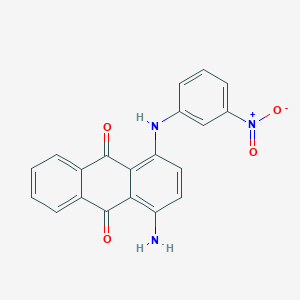
![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)
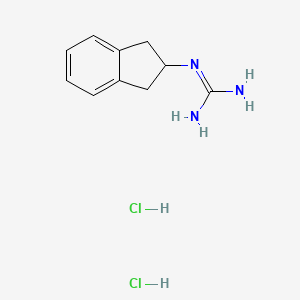
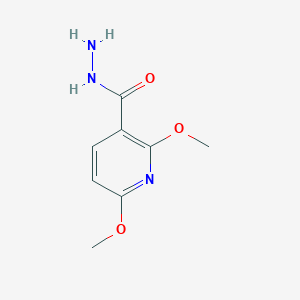
![1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13131336.png)
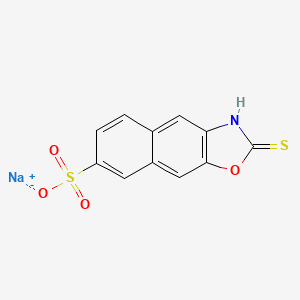



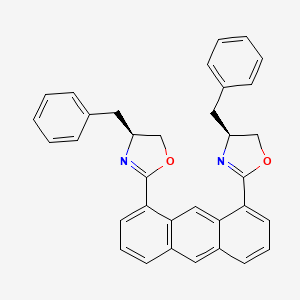
![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)
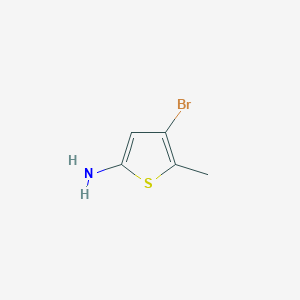
![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)

